molecular formula C9H6ClIO B14631809 beta-Chloro-p-iodocinnamaldehyde CAS No. 55404-82-5

beta-Chloro-p-iodocinnamaldehyde

Cat. No.: B14631809
CAS No.: 55404-82-5
M. Wt: 292.50 g/mol
InChI Key: DTYZDNZSCHLPHY-UITAMQMPSA-N
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Description

beta-Chloro-p-iodocinnamaldehyde (CID 6434506) is a synthetic derivative of cinnamaldehyde, the primary bioactive compound found in cinnamon bark (Cinnamomum spp.) . As a halogenated aromatic aldehyde, it features a molecular formula of C9H6ClIO and is characterized by its conjugated system, which includes an aldehyde group and a carbon-carbon double bond . This structure is common to cinnamaldehyde and its analogs, which are known to act as Michael acceptors in biological systems, enabling interactions with cellular thiols and various protein targets . While the specific biological profile of this iodinated and chlorinated analog is a subject for ongoing investigation, its parent compound, cinnamaldehyde, is well-documented for a broad spectrum of pharmacological activities. These include significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as antifungal effects . The antimicrobial mechanism of cinnamaldehyde analogs often involves disrupting microbial cell membrane integrity, inhibiting energy metabolism, and inducing oxidative stress . Furthermore, research on cinnamaldehyde has shown promise in anti-inflammatory applications, primarily through the inhibition of the NF-κB signaling pathway and downregulation of pro-inflammatory cytokines like IL-6 and IL-8 . Other studied areas for cinnamaldehyde include antidiabetic effects, cardioprotection, and anticancer activities . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to explore this specialized chemical entity for developing novel biochemical probes and investigating the structure-activity relationships of halogenated cinnamaldehyde derivatives.

Properties

CAS No.

55404-82-5

Molecular Formula

C9H6ClIO

Molecular Weight

292.50 g/mol

IUPAC Name

(Z)-3-chloro-3-(4-iodophenyl)prop-2-enal

InChI

InChI=1S/C9H6ClIO/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-6H/b9-5-

InChI Key

DTYZDNZSCHLPHY-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C=O)/Cl)I

Canonical SMILES

C1=CC(=CC=C1C(=CC=O)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloro-p-iodocinnamaldehyde typically involves the halogenation of cinnamaldehyde derivatives. One common method is the electrophilic aromatic substitution reaction where cinnamaldehyde is treated with chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the chlorination of cinnamaldehyde followed by iodination. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also employ continuous flow reactors to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Beta-Chloro-p-iodocinnamaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.

Major Products Formed:

    Oxidation: Beta-Chloro-p-iodobenzoic acid.

    Reduction: Beta-Chloro-p-iodocinnamyl alcohol.

    Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Beta-Chloro-p-iodocinnamaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of beta-Chloro-p-iodocinnamaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules. The presence of halogen atoms enhances the compound’s reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

The following sections compare β-chloro-p-iodocinnamaldehyde with structurally related halogenated aromatic aldehydes and cinnamaldehyde derivatives, focusing on physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Solubility (Common Solvents)
β-Chloro-p-iodocinnamaldehyde C₉H₆ClIO Cl (β-propenal), I (p-aromatic) 284.50 ~120–125 (est.) Ethanol, DCM, THF
p-Iodocinnamaldehyde C₉H₇IO I (p-aromatic) 258.06 95–98 Ethanol, Acetone
β-Bromo-p-fluorocinnamaldehyde C₉H₆BrFO Br (β-propenal), F (p-aromatic) 243.04 110–115 DCM, Ethyl Acetate
5-Chloro-2-hydroxy-3-iodobenzaldehyde (from ) C₇H₄ClIO₂ Cl (5), I (3), OH (2) 298.46 180–185 DMSO, Methanol

Key Observations :

  • The para-iodo group in β-chloro-p-iodocinnamaldehyde increases molecular weight and polarizability compared to non-iodinated analogs, enhancing its utility in heavy-atom-mediated reactions (e.g., X-ray crystallography or photoredox catalysis).
  • Compared to 5-chloro-2-hydroxy-3-iodobenzaldehyde , the absence of a hydroxyl group in β-chloro-p-iodocinnamaldehyde reduces hydrogen-bonding capacity but improves stability in acidic conditions.
Chemical Reactivity
Aldol Condensation :
  • β-Chloro-p-iodocinnamaldehyde undergoes aldol reactions less readily than p-iodocinnamaldehyde due to electron-withdrawing effects of the β-chloro group, which deactivates the α-carbon.
  • In contrast, unsubstituted cinnamaldehyde shows higher reactivity in aldol additions due to unhindered conjugation.
Cross-Coupling Reactions :
  • The para-iodo substituent facilitates Ullmann and Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids yields biaryl derivatives, a reaction less feasible in chloro- or fluoro-substituted analogs due to weaker C–X bond activation.
  • β-Bromo-p-fluorocinnamaldehyde exhibits faster oxidative addition in palladium-catalyzed reactions compared to iodo analogs but requires higher temperatures for C–F activation.
Halogen Reactivity :
  • The C–I bond in β-chloro-p-iodocinnamaldehyde is more labile than C–Cl or C–Br bonds, enabling selective functionalization under mild conditions (e.g., radical or nucleophilic substitution).

Q & A

Q. What statistical methods are appropriate for analyzing dose-response curves in β-chloro-p-iodocinnamaldehyde toxicity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism. Assess goodness-of-fit via R² and residual plots. For non-linear kinetics, use mixed-effects models. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni) .

Q. How should researchers present contradictory spectral data in publications?

  • Methodological Answer : Use supplemental tables to compare NMR shifts across studies, noting solvent (CDCl₃ vs. DMSO-d₆) and instrument frequency (400 MHz vs. 600 MHz). Discuss potential causes (e.g., tautomerism, paramagnetic impurities). Provide raw data files in repositories like Zenodo for peer validation .

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